molecular formula C10H13BBrNO2 B580675 3-Bromo-5-pyrrolidinophenylboronic acid CAS No. 1256355-16-4

3-Bromo-5-pyrrolidinophenylboronic acid

Cat. No.: B580675
CAS No.: 1256355-16-4
M. Wt: 269.933
InChI Key: IDBGWBMXFPQRRD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Bromo-5-pyrrolidinophenylboronic acid (CAS: 1256355-16-4) is a boronic acid derivative featuring a bromine atom at the 3-position and a pyrrolidine substituent at the 5-position of a benzene ring. Its molecular formula is C₁₀H₁₂BBrNO₂, with a molar mass of 277.93 g/mol . The compound is classified as harmful by inhalation, skin contact, and ingestion, necessitating careful handling . It has been utilized in Suzuki-Miyaura cross-coupling reactions, a key method in organic synthesis for forming carbon-carbon bonds.

Properties

IUPAC Name

(3-bromo-5-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBGWBMXFPQRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681726
Record name [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-16-4
Record name B-[3-Bromo-5-(1-pyrrolidinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-pyrrolidinophenylboronic acid typically involves the following steps:

    Bromination: The starting material, 5-pyrrolidinophenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-pyrrolidinophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.

    Substitution: Nucleophiles (e.g., amines or thiols) in the presence of a suitable base and solvent.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Substitution: Substituted phenylboronic acid derivatives.

Scientific Research Applications

3-Bromo-5-pyrrolidinophenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-pyrrolidinophenylboronic acid in chemical reactions involves the following steps:

Comparison with Similar Compounds

Pyridine-Based Boronic Acids

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features Reference
3-Bromo-5-pyridylboronic acid 452972-09-7 C₅H₅BBrNO₂ 201.815 Pyridine ring replaces benzene; bromine at 3-position. Lower steric bulk.
5-Chloro-6-isopropoxypyridine-3-boronic acid 1150114-69-4 C₈H₁₀BClNO₃ 229.43 Chlorine and isopropoxy groups enhance solubility but reduce electrophilicity.

Key Differences :

  • The isopropoxy group in 5-chloro-6-isopropoxypyridine-3-boronic acid introduces steric hindrance, which may slow reaction kinetics .

Benzene Derivatives with Alternative Substituents

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features Reference
(3-Bromo-5-formylphenyl)boronic acid 157866-06-3 C₇H₆BBrO₃ 230.84 Formyl group increases electrophilicity, enhancing reactivity in arylations.
3-Bromo-5-hydroxyphenylboronic acid 2096341-66-9 C₆H₆BBrO₃ 216.83 Hydroxyl group improves solubility but may lead to side reactions via oxidation.
3-Bromo-5-(hydroxymethyl)phenylboronic acid 2738908-43-3 C₇H₈BBrO₃ 230.85 Hydroxymethyl group offers hydrogen-bonding capability for targeted drug design.

Key Differences :

  • The formyl group in (3-bromo-5-formylphenyl)boronic acid enhances reactivity in nucleophilic additions but reduces stability under basic conditions .
  • Hydroxyl and hydroxymethyl substituents improve aqueous solubility, making these analogs suitable for biomedical applications, unlike the pyrrolidine variant .

Piperidine and Pyrrolidine Carboxamide Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features Reference
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid 2121514-36-9 C₁₁H₁₃BBrNO₃ 305.94 Pyrrolidine carbonyl group introduces electron-withdrawing effects.
3-Bromo-5-(piperidin-4-yl)phenylboronic acid 2225179-83-7 C₁₁H₁₅BBrNO₂ 283.96 Piperidine ring increases steric bulk, potentially reducing reaction rates.

Key Differences :

  • The carbonyl group in 5-bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid withdraws electron density, decreasing boronic acid's nucleophilicity compared to the parent compound .
  • Piperidine's six-membered ring creates greater steric hindrance than pyrrolidine, which may limit access to catalytic sites in coupling reactions .

Halogenated and Trifluoromethyl Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features Reference
3-Bromo-5-(trifluoromethyl)benzoic acid N/A C₈H₅BBrF₃O₂ 297.93 Trifluoromethyl group enhances metabolic stability in pharmaceuticals.
(3-Bromo-5-chlorophenyl)boronic acid 1186403-17-7 C₆H₅BBrClO₂ 234.27 Dual halogenation increases electrophilicity but reduces solubility.

Key Differences :

  • Trifluoromethyl groups improve lipophilicity and resistance to enzymatic degradation, making such derivatives valuable in drug discovery .
  • Dichloro or bromo-chloro combinations may lead to regioselectivity challenges in cross-couplings due to competing reactivities .

Biological Activity

3-Bromo-5-pyrrolidinophenylboronic acid (CAS Number: 1256355-16-4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14BBrN2O2
  • Molecular Weight : 283.06 g/mol
  • Structure : The compound features a bromine atom on the phenyl ring and a pyrrolidine moiety, which is crucial for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the boronic acid group enhances its ability to interact with bacterial enzymes.
  • Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes, which may contribute to their biological effects.

The mechanisms through which this compound exerts its biological effects include:

  • Proteasome Inhibition : By binding to the active site of proteasomes, this compound may prevent the degradation of regulatory proteins, leading to apoptosis in cancer cells.
  • Enzyme Interaction : The boronic acid group can form covalent bonds with serine residues in enzymes, effectively inhibiting their activity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindingsReference
Study 1Demonstrated significant anticancer activity in vitro against multiple myeloma cell lines.
Study 2Exhibited antimicrobial effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study 3Investigated enzyme inhibition properties, confirming reversible inhibition of serine proteases.

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